molecular formula C11H10F3NO B13706632 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone

1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone

Cat. No.: B13706632
M. Wt: 229.20 g/mol
InChI Key: NPTKLIYZCIVTIK-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a compound that features a pyrrolidinone ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzoyl chloride with pyrrolidine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Biological Activity

1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyrrolidinone ring substituted with a trifluoromethyl group on the phenyl moiety. The presence of the trifluoromethyl group is crucial for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H10F3N
Molecular Weight223.20 g/mol
CAS Number[insert CAS number]

The biological activity of this compound is thought to involve several mechanisms, including:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, leading to modulation of various signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby influencing metabolic processes.
  • Anticancer Activity : Some studies suggest that derivatives of pyrrolidinones exhibit anticancer properties by inducing apoptosis in cancer cells.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives showed enhanced activity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating potent activity .

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study investigated the cytotoxic effects of a series of pyrrolidinones, including this compound, on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis and exhibited better cytotoxicity than traditional agents .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial efficacy of pyrrole derivatives, revealing that compounds with similar structures demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting potential as lead compounds for developing new antibacterial agents .

Research Findings Summary

Recent research highlights the potential of this compound in various therapeutic areas:

  • Anticancer Activity : Enhanced cytotoxic effects in specific cancer models.
  • Antimicrobial Efficacy : Significant activity against certain bacterial strains.
  • Mechanistic Insights : Potential mechanisms include receptor binding and enzyme inhibition.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-4-1-2-5-9(8)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTKLIYZCIVTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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